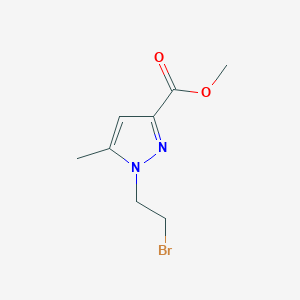
Methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate, also known as BMK methyl glycidate, is a chemical compound that has gained attention in the scientific community due to its potential applications in organic synthesis and medicinal chemistry.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for Methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate involves the reaction of 2-bromoethylamine with 5-methylpyrazole-3-carboxylic acid, followed by esterification with methanol.
Starting Materials
2-bromoethylamine, 5-methylpyrazole-3-carboxylic acid, Methanol
Reaction
Step 1: 2-bromoethylamine is reacted with 5-methylpyrazole-3-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to form the intermediate 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylic acid., Step 2: The intermediate is then esterified with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the final product, Methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate.
Mecanismo De Acción
The mechanism of action of Methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate methyl glycidate is not well understood. However, it is believed to act as a methylating agent, which can modify the structure of biological molecules, such as proteins and nucleic acids. This modification can lead to changes in their function and activity.
Efectos Bioquímicos Y Fisiológicos
Methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate methyl glycidate has been shown to have a wide range of biochemical and physiological effects. It has been reported to have anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have an effect on the central nervous system, acting as a sedative and hypnotic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate methyl glycidate in lab experiments is its high yield and good purity. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using Methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate methyl glycidate is its potential toxicity, which may require special handling and safety precautions.
Direcciones Futuras
There are many potential future directions for research on Methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate methyl glycidate. One area of interest is its potential use in the synthesis of novel pharmaceuticals and bioactive compounds. Another area of interest is its potential as a tool for studying the structure and function of biological molecules. Further research is needed to fully understand the mechanism of action and potential applications of Methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate methyl glycidate.
Aplicaciones Científicas De Investigación
Methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate methyl glycidate has been used as a precursor in the synthesis of various pharmaceuticals, such as benzodiazepines and anti-inflammatory agents. It has also been used in the synthesis of bioactive compounds, such as pyrazole derivatives, which have shown promising results in the treatment of cancer and infectious diseases.
Propiedades
IUPAC Name |
methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-6-5-7(8(12)13-2)10-11(6)4-3-9/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDCZQVDMKPUCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCBr)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(2-bromoethyl)-5-methylpyrazole-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Benzimidazol-1-yl)-N-[(4-chlorophenyl)methyl]azetidine-1-carboxamide](/img/structure/B2459179.png)
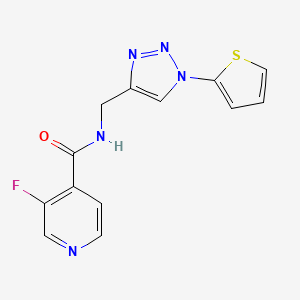
![6,6-Dimethyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B2459182.png)

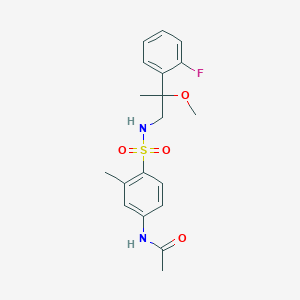
![Methyl 2-[[1-(difluoromethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2459190.png)
![N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2459191.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2459192.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide](/img/structure/B2459193.png)
![N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2459194.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenylbutanamide](/img/structure/B2459195.png)
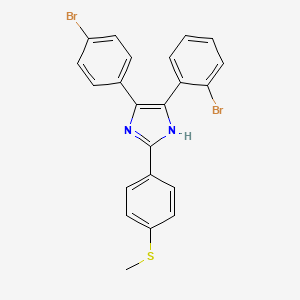
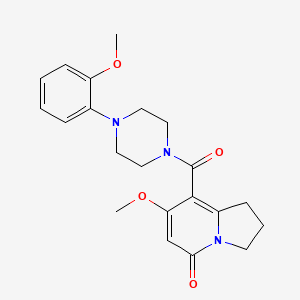
![5-[(4-Bromopyrazol-1-yl)methyl]-1,2-oxazole-3-carbaldehyde](/img/structure/B2459201.png)